

5-Methylnonanoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	5-Methylnonanoyl-CoA	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnonanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. While specific research on this particular molecule is limited, its structural class suggests a role in intermediary metabolism, potentially originating from the catabolism of branched-chain amino acids or the metabolism of branched-chain fatty acids. This document provides a detailed overview of the inferred structure, properties, and biological significance of **5-Methylnonanoyl-CoA**, based on the established knowledge of similar branched-chain acyl-CoA molecules. It includes theoretical experimental protocols for its synthesis and analysis, and visualizes its potential metabolic context through signaling pathway diagrams. This guide serves as a foundational resource for researchers interested in the study of branched-chain lipids and their implications in health and disease.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including the beta-oxidation of fatty acids and the synthesis of complex lipids. They are thioester derivatives of fatty acids and coenzyme A. Branched-chain acyl-CoAs are a specific subclass characterized by a methyl or other alkyl group branching off the main acyl chain. These molecules often derive from the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. While straight-chain fatty acyl-CoAs are well-studied, the biological roles of many specific branched-chain variants, such as **5**-



Methylnonanoyl-CoA, are less well-understood but are of growing interest due to their potential involvement in metabolic regulation and disease pathophysiology.

Structure and Properties of 5-Methylnonanoyl-CoA

The structure of **5-Methylnonanoyl-CoA** consists of a 5-methylnonanoic acid molecule linked to a coenzyme A moiety via a thioester bond.

Chemical Structure

The acyl component, 5-methylnonanoic acid, is a ten-carbon fatty acid with a methyl group at the fifth carbon position.

- 5-Methylnonanoic Acid:
 - Molecular Formula: C10H20O2
 - Molecular Weight: 172.26 g/mol
 - IUPAC Name: 5-methylnonanoic acid
- Coenzyme A:
 - Molecular Formula: C21H36N7O16P3S
 - Molecular Weight: 767.53 g/mol

5-Methylnonanoyl-CoA:

- The formation of the thioester bond with Coenzyme A results in the loss of a water molecule.
- Deduced Molecular Formula: C31H54N7O17P3S
- Deduced Molecular Weight: 921.78 g/mol [1]

Physicochemical Properties (Inferred)



Quantitative data for **5-Methylnonanoyl-CoA** is not readily available. The following table summarizes the properties of its constituent parts and provides inferred properties for the complete molecule based on chemically similar compounds.

Property	5-Methylnonanoic Acid	Coenzyme A	5-Methylnonanoyl- CoA (Inferred)
IUPAC Name	5-methylnonanoic acid	Coenzyme A	S-ester of coenzyme A and 5- methylnonanoic acid
CAS Number	Not available	85-61-0	Not available
Molecular Formula	C10H20O2	C21H36N7O16P3S	C31H54N7O17P3S
Molecular Weight (g/mol)	172.26	767.53	921.78
Solubility	Sparingly in water	Soluble in water	Likely soluble in aqueous buffers
Stability	Stable	Unstable in solution, prone to oxidation and hydrolysis	Thioester bond is labile, especially at non-neutral pH

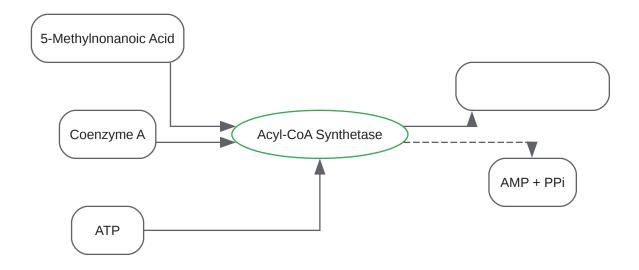
Potential Biological Role and Metabolism

The biological significance of **5-Methylnonanoyl-CoA** is likely tied to the metabolism of branched-chain fatty acids. Branched-chain fatty acids can be synthesized by bacteria and are present in the human diet, particularly in dairy and meat products. Once inside the cell, they are activated to their CoA esters for further metabolism.

Metabolic Origin

5-Methylnonanoyl-CoA is likely formed from 5-methylnonanoic acid in an ATP-dependent reaction catalyzed by an acyl-CoA synthetase.





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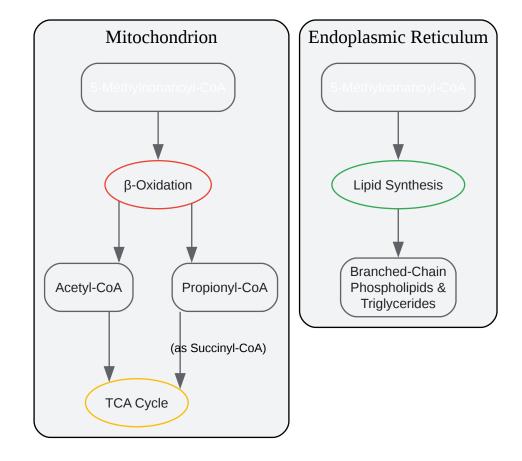
Figure 1. Activation of 5-methylnonanoic acid to 5-Methylnonanoyl-CoA.

Potential Metabolic Fates

Once formed, **5-Methylnonanoyl-CoA** could enter several metabolic pathways:

- Beta-Oxidation: Similar to other acyl-CoAs, it could undergo mitochondrial beta-oxidation to yield acetyl-CoA and propionyl-CoA. The methyl branch at an odd-numbered carbon (C5) would likely result in the formation of propionyl-CoA in one of the later cycles.
- Lipid Synthesis: It could serve as a substrate for the synthesis of complex lipids, leading to the formation of branched-chain phospholipids or triglycerides.
- Signaling: Some acyl-CoAs have been shown to act as signaling molecules, for instance, by allosterically regulating enzymes or acting as ligands for nuclear receptors.





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Figure 2. Potential metabolic fates of 5-Methylnonanoyl-CoA.

Experimental Protocols (Theoretical)

As there are no specific published methods for **5-Methylnonanoyl-CoA**, the following protocols are adapted from established methods for other acyl-CoAs.

Synthesis of 5-Methylnonanoyl-CoA

This theoretical protocol is based on the synthesis of other acyl-CoA esters using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

- 5-methylnonanoic acid
- Coenzyme A, free acid



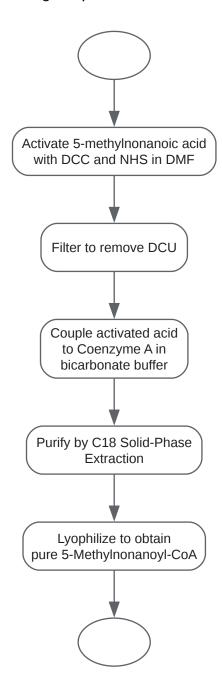
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Sodium bicarbonate buffer (0.5 M, pH 8.0)
- Solid-phase extraction (SPE) C18 cartridges
- Acetonitrile
- Trifluoroacetic acid (TFA)

Procedure:

- Activation of 5-methylnonanoic acid:
 - Dissolve 5-methylnonanoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DMF.
 - Add DCC (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.
 - A precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
- Coupling with Coenzyme A:
 - Dissolve Coenzyme A (1 eq) in cold sodium bicarbonate buffer.
 - Slowly add the activated 5-methylnonanoic acid-NHS ester solution to the Coenzyme A solution while maintaining the pH at 8.0.
 - Stir the reaction mixture at 4°C for 12 hours.
- Purification:
 - Acidify the reaction mixture to pH 3.0 with TFA.



- Load the mixture onto a C18 SPE cartridge pre-conditioned with acetonitrile and then with 0.1% TFA in water.
- Wash the cartridge with 0.1% TFA in water to remove unreacted Coenzyme A and other polar impurities.
- Elute the **5-Methylnonanoyl-CoA** with a gradient of acetonitrile in 0.1% TFA.
- Lyophilize the fractions containing the product.





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Figure 3. Workflow for the theoretical synthesis of 5-Methylnonanoyl-CoA.

Analysis of 5-Methylnonanoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm).
- Tandem mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Extract acyl-CoAs from biological samples using a suitable method, such as protein precipitation with acetonitrile or solid-phase extraction.
 - Include an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).
- LC Separation:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.



- MS/MS Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Precursor Ion (Q1): The [M+H]+ ion of 5-Methylnonanoyl-CoA (m/z 922.8).
 - Product Ion (Q3): A characteristic fragment ion, typically corresponding to the Coenzyme A backbone (e.g., m/z 428.1).

Relevance in Drug Development

The study of branched-chain acyl-CoAs and their metabolism may have implications for several areas of drug development:

- Metabolic Diseases: Aberrant metabolism of branched-chain amino and fatty acids has been linked to insulin resistance and type 2 diabetes. Understanding the roles of specific branched-chain acyl-CoAs could reveal new therapeutic targets.
- Oncology: Cancer cells often exhibit altered lipid metabolism. Targeting enzymes involved in the synthesis or degradation of specific acyl-CoAs could be a viable anti-cancer strategy.
- Inborn Errors of Metabolism: Deficiencies in enzymes involved in branched-chain amino acid catabolism lead to serious genetic disorders. The study of downstream metabolites like 5-Methylnonanoyl-CoA could provide insights into the pathophysiology of these conditions.

Conclusion

5-Methylnonanoyl-CoA represents an understudied molecule within the broader class of branched-chain acyl-CoAs. While direct experimental data is currently lacking, its structure allows for informed inferences about its physicochemical properties, metabolic origins, and potential biological functions. The theoretical frameworks for its synthesis and analysis provided in this guide offer a starting point for researchers to begin exploring the specific roles of this and other novel branched-chain acyl-CoAs in cellular metabolism and disease. Further investigation is warranted to elucidate its precise functions and to validate its potential as a biomarker or therapeutic target.



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References

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